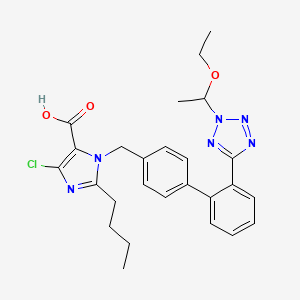
Acide carboxylique de Losartan N-1-éthoxyéthyle
Vue d'ensemble
Description
N-1-Ethoxyethyl Losartan Carboxylic Acid: is a derivative of losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. This compound is characterized by its molecular formula C26H29ClN6O3 and a molecular weight of 509.00 g/mol . It is primarily used in research settings, particularly in the study of proteomics and pharmacokinetics .
Applications De Recherche Scientifique
Chemistry: N-1-Ethoxyethyl Losartan Carboxylic Acid is used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of losartan derivatives with biological targets, particularly in the context of angiotensin II receptor antagonism .
Medicine: While not used therapeutically, it serves as a model compound for studying the pharmacokinetics and metabolism of losartan derivatives .
Industry: In the pharmaceutical industry, it is used in the development and testing of new drug formulations and delivery systems .
Mécanisme D'action
Target of Action
The primary target of N-1-Ethoxyethyl Losartan Carboxylic Acid is the angiotensin II receptor . This receptor plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
N-1-Ethoxyethyl Losartan Carboxylic Acid is a selective and competitive, nonpeptide angiotensin II receptor antagonist . It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II . The compound interacts reversibly at the AT1 and AT2 receptors of many tissues and has slow dissociation kinetics . Its affinity for the AT1 receptor is 1000 times greater than the AT2 receptor .
Biochemical Pathways
The compound affects the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance . By blocking the angiotensin II receptor, it inhibits the vasoconstrictor effect of angiotensin II and reduces the secretion of aldosterone .
Pharmacokinetics
After oral administration, approximately 14% of a losartan dose is converted to the pharmacologically active E 3174 metabolite . This metabolite is 10- to 40-fold more potent than its parent compound and its estimated terminal half-life ranges from 6 to 9 hours .
Result of Action
The action of N-1-Ethoxyethyl Losartan Carboxylic Acid results in the dilation of blood vessels and a decrease in blood volume, which leads to lower blood pressure and decreased workload on the heart . It also increases excretion of chloride, magnesium, uric acid, calcium, and phosphate .
Action Environment
The action, efficacy, and stability of N-1-Ethoxyethyl Losartan Carboxylic Acid can be influenced by various environmental factors. For instance, the presence of food can slow the absorption of the compound . Additionally, the compound’s action can be affected by the patient’s renal and hepatic function . Patients with mild hepatic impairment or various degrees of renal insufficiency may require dosage adjustment .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve both covalent and non-covalent bonds .
Cellular Effects
The effects of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid on cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid is involved in several metabolic pathways . This includes interactions with various enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 2-Butyl-4-chloro-1-({2’-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-1-Ethoxyethyl Losartan Carboxylic Acid typically involves the modification of losartan. One common method includes the reaction of losartan with ethoxyethyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of the ethoxyethyl derivative .
Industrial Production Methods: While specific industrial production methods for N-1-Ethoxyethyl Losartan Carboxylic Acid are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: N-1-Ethoxyethyl Losartan Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxyethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Losartan: The parent compound, used widely in the treatment of hypertension.
Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Irbesartan: Similar to losartan but with different pharmacokinetic properties.
Uniqueness: N-1-Ethoxyethyl Losartan Carboxylic Acid is unique due to its ethoxyethyl modification, which can alter its pharmacokinetic properties and potentially its interaction with biological targets. This makes it a valuable compound for research into the effects of structural modifications on drug activity.
Propriétés
IUPAC Name |
2-butyl-5-chloro-3-[[4-[2-[2-(1-ethoxyethyl)tetrazol-5-yl]phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN6O3/c1-4-6-11-22-28-24(27)23(26(34)35)32(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-29-31-33(30-25)17(3)36-5-2/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIUQEOBZRJBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C)OCC)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747742 | |
| Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165276-41-5 | |
| Record name | 2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



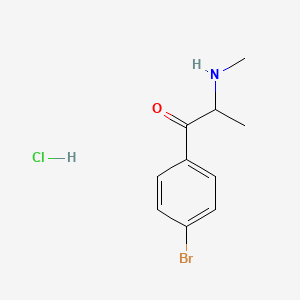
![(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol](/img/structure/B586875.png)
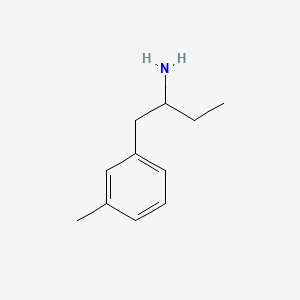

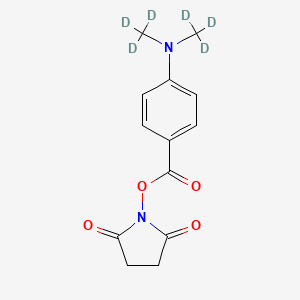
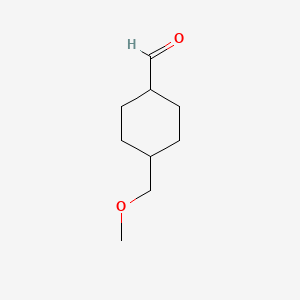
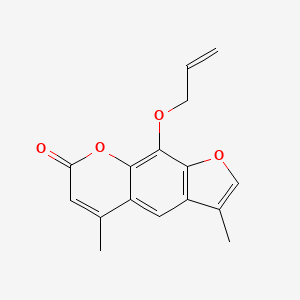
![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)
